Cis-benzyl (3-fluorocyclopentyl)carbamate

Beschreibung

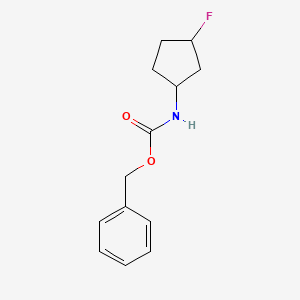

Cis-benzyl (3-fluorocyclopentyl)carbamate (CAS 932706-26-8) is a carbamate derivative characterized by a benzyl carbamate group attached to a fluorinated cyclopentane ring in a cis-configuration. Carbamates are widely studied for their biological activity, particularly as enzyme inhibitors, prodrugs, or bioactive intermediates in medicinal chemistry . The fluorine substituent at the 3-position of the cyclopentyl ring introduces electronegativity and steric effects, influencing the compound's metabolic stability, lipophilicity, and interaction with biological targets .

Eigenschaften

IUPAC Name |

benzyl N-(3-fluorocyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVBOSIQTJVVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1NC(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Cis-benzyl (3-fluorocyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of benzyl chloroformate with 3-fluorocyclopentylamine. The reaction is often conducted under basic conditions, using reagents such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The molecular formula for this compound is , with a molecular weight of approximately 239.28 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in various biological pathways, potentially modulating metabolic processes.

- Receptor Binding : Its structural features may allow it to bind effectively to certain receptors, influencing cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound exhibits several therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : There are indications that it may inhibit cancer cell growth, particularly in models of specific cancer types, although more research is needed to confirm these effects.

Comparison of Biological Activities

| Compound Name | Enzyme Inhibition | Anti-inflammatory | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Moderate | Promising |

| Benzyl carbamate | No | Low | None |

| (3-Fluorophenyl)carbamic acid benzyl ester | Yes | High | Moderate |

Case Studies and Research Findings

- Enzyme Inhibition Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited a specific enzyme involved in the inflammatory response, showing a dose-dependent effect .

- Anticancer Research : In vitro studies indicated that the compound significantly reduced cell viability in breast cancer cell lines, with IC50 values comparable to established anticancer agents . Further investigation is required to elucidate the underlying mechanisms.

- Safety and Toxicity Assessment : Toxicological evaluations have shown that this compound has a favorable safety profile at therapeutic doses, although further studies are needed to assess long-term effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Cycloalkyl Groups

The structural analogs of cis-benzyl (3-fluorocyclopentyl)carbamate primarily differ in the cycloalkyl group's size, substituents, and stereochemistry. Key examples include:

Key Findings :

- Fluorine vs. Hydroxyl Groups : The fluorine substituent in the target compound enhances lipophilicity and may reduce susceptibility to hydrolytic enzymes compared to hydroxylated analogs like benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate .

- Ring Size : Cyclopentyl (5-membered) and piperidinyl (6-membered) derivatives exhibit distinct conformational preferences, affecting their binding to enzymes such as acetylcholinesterase or plasma esterases .

Stereochemical Effects

The cis-configuration of the 3-fluorocyclopentyl group is critical for activity. For example, trans-isomers or alternative stereoisomers (e.g., benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate) may exhibit reduced target affinity due to mismatched spatial orientation with enzyme active sites . Studies on related carbamates, such as PUGNAc, highlight that stereochemistry at specific carbons governs inhibitory potency against enzymes like GH20C .

Metabolic Stability and Hydrolysis

- Plasma Stability : In rat plasma, carbamates with bulky substituents (e.g., β-naphthylmethyl) show reduced stability compared to benzyl derivatives. The fluorocyclopentyl group in the target compound may offer intermediate stability, balancing steric hindrance and enzymatic recognition .

- Hydrolysis Rates : The solvent-accessible surface area (SASA) of the carbamate group correlates with hydrolysis kinetics. Fluorine's electronegativity may shield the carbamate bond from nucleophilic attack, prolonging half-life relative to hydroxylated analogs .

Enzyme Inhibition and Selectivity

Carbamates are known acetylcholinesterase (AChE) inhibitors. Fluorine's electron-withdrawing nature may enhance covalent binding to AChE's catalytic serine residue compared to methyl or hydroxyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.